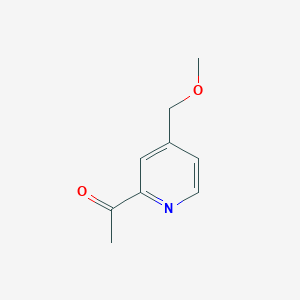

1-(4-(Methoxymethyl)pyridin-2-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-[4-(methoxymethyl)pyridin-2-yl]ethanone |

InChI |

InChI=1S/C9H11NO2/c1-7(11)9-5-8(6-12-2)3-4-10-9/h3-5H,6H2,1-2H3 |

InChI Key |

HGPOSQFPGLWFMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)COC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Methoxymethyl Pyridin 2 Yl Ethanone

Strategies for the Construction of the Pyridyl Ethanone (B97240) Core

The formation of the 2-acetylpyridine (B122185) framework is a foundational step. Modern synthetic chemistry offers several powerful strategies to achieve this, moving beyond classical methods to provide higher efficiency, selectivity, and functional group tolerance.

Innovations in Acylation Reactions on Pyridine (B92270) Rings

Direct acylation of the pyridine ring, analogous to the Friedel-Crafts reaction in benzene (B151609) chemistry, is challenging due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with Lewis acids. researchgate.netyoutube.com However, recent innovations have provided new pathways to achieve this transformation.

One significant advancement is the use of photoredox catalysis for the site-selective C–H acylation of pyridinium (B92312) derivatives. acs.org This method involves the generation of acyl radicals from readily available aldehydes. These radicals then add to the pyridinium salt. A key finding is that the choice of the N-substituent on the pyridine ring can direct the regioselectivity of the acylation. For instance, N-methoxypyridinium salts tend to favor C2-acylation, providing a direct route to the desired 2-acetylpyridine core. acs.org

Another approach involves the metalation of the pyridine ring followed by treatment with an acylating agent. While direct lithiation can sometimes lead to a mixture of products or side reactions, the use of specific directing groups or reaction conditions can improve regioselectivity. youtube.com For example, lithiation of 2-chloropyridine (B119429) at the 3-position followed by acylation has been shown to be effective. youtube.com

Radical acylations also present a viable, though sometimes less selective, strategy. Acyl radicals can be generated from various precursors like aldehydes or carboxylic acid derivatives and added to protonated pyridine rings under acidic conditions. youtube.com

Application of Modern Cross-Coupling Methodologies for Pyridyl Ketone Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation and are well-suited for the synthesis of pyridyl ketones. youtube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. acs.org

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with a halide, is widely used due to the stability and low toxicity of the boronic acid reagents. youtube.comresearchgate.net To synthesize a 2-acetylpyridine, one could couple a 2-pyridylboronic acid with an acetyl-containing electrophile or, more commonly, couple a 2-halopyridine with a suitable acetyl-donating organoboron reagent. nih.gov While the coupling of 2-pyridyl boronates can be challenging due to reagent instability, the development of more stable boronate esters, such as MIDA boronates, has improved the reliability of this method. nih.gov

Negishi Coupling: This reaction utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts, often allowing for milder reaction conditions. wikipedia.orgorgsyn.org The synthesis of 2-acetylpyridines can be achieved by coupling a 2-halopyridine with an acetyl-zinc reagent. nih.gov A significant advantage of Negishi coupling is the high functional group tolerance, with solid, air-stable 2-pyridylzinc reagents having been developed that are compatible with ketones and esters. nih.govacs.org

Other Cross-Coupling Reactions: The Stille coupling (using organotin reagents) is also a powerful method, though its use is often limited by the toxicity of the tin compounds. acs.org A notable development is the palladium-catalyzed coupling of 2-pyridyl esters with organoboron compounds, where the pyridyl group acts as both a leaving group and a coordinating group, facilitating the reaction. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent (R-M) | Electrophile (R'-X) | Catalyst System (Typical) | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Pyridylboronic acid/ester | Acetyl halide/anhydride | Pd(0) catalyst, Base | Low toxicity of boron reagents. youtube.com |

| Negishi | Acetylzinc halide | 2-Halopyridine | Pd(0) or Ni(0) catalyst | High reactivity and functional group tolerance. nih.govwikipedia.org |

| Stille | Acetylstannane | 2-Halopyridine | Pd(0) catalyst | Effective but tin reagents are toxic. acs.org |

Regioselective Functionalization Techniques for 2-Acetylpyridine Precursors

An alternative strategy involves starting with a pre-functionalized pyridine and then introducing the acetyl group, or starting with 2-acetylpyridine and functionalizing the 4-position.

One common method involves the N-oxidation of the pyridine ring. oaji.netijpca.org The N-oxide is then susceptible to electrophilic substitution. For instance, nitration of 4-acetylpyridine-N-oxide occurs at the 2-position. The resulting nitro group can then be transformed into other functionalities. oaji.net

Direct C-H functionalization techniques are also emerging as powerful tools. For example, a recently developed method uses a simple maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C4-position of pyridine. chemrxiv.org This allows for the installation of various alkyl groups at the 4-position, which could then be further elaborated to the methoxymethyl substituent. Similarly, an electroreductive method for C4-alkylation of pyridines has been reported, which shows high regioselectivity and can be performed under mild conditions. researchgate.net

Selective Introduction and Manipulation of the 4-(Methoxymethyl) Substituent

Once the 2-acetylpyridine core is established (or a suitable precursor), the next critical step is the introduction of the methoxymethyl group at the 4-position.

Methodologies for Installing the Methoxymethyl Group on Pyridine Scaffolds

The methoxymethyl group can be installed through various synthetic routes. A common approach involves the reduction of a 4-position ester or carboxylic acid group on the pyridine ring to a hydroxymethyl group, followed by etherification. For example, a methyl ester at the 4-position can be reduced with a reagent like lithium borohydride (B1222165) to give the corresponding 4-(hydroxymethyl)pyridine derivative. nih.gov This alcohol can then be O-methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride to form the desired methoxymethyl ether. nih.gov

Another strategy involves the functionalization of a 4-methylpyridine (B42270) (γ-picoline) derivative. The methyl group can be halogenated, for instance, using N-bromosuccinimide (NBS) to form a 4-(bromomethyl)pyridine. This can then undergo nucleophilic substitution with sodium methoxide (B1231860) to yield the 4-(methoxymethyl)pyridine (B1617203).

Direct C-H functionalization methods are also being explored. Palladium-catalyzed direct arylation of 4-pyridylmethyl ethers has been demonstrated, showcasing the possibility of forming C-C bonds at the methylene (B1212753) position of the methoxymethyl group. nih.gov

| Starting Material Precursor at C4 | Reaction Sequence | Key Reagents |

|---|---|---|

| Ester (e.g., -COOMe) | 1. Reduction 2. O-Methylation | 1. LiBH4 2. NaH, CH3I nih.gov |

| Methyl (e.g., -CH3) | 1. Halogenation 2. Nucleophilic Substitution | 1. NBS 2. NaOMe |

| Unsubstituted (-H) | C-H Functionalization (e.g., via N-oxide) | Various (e.g., photoredox catalysis) nih.gov |

Functionalization Reactions of Pyridyl Ether Linkages

Aromatic methoxymethyl (MOM) ethers can be cleaved using various Lewis and Brønsted acids. wikipedia.org For example, treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl can selectively deprotect aromatic MOM ethers. acs.org Nickel-catalyzed cross-coupling reactions have also been developed that can cleave the C-O bond of aryl 2-pyridyl ethers, demonstrating that under specific catalytic conditions, these ether linkages can be reactive. acs.orgacs.org While the target molecule contains an alkyl pyridyl ether, these studies highlight the potential for reactivity at the ether linkage, which could be exploited for further functionalization or as a potential site of degradation.

Orthogonal Protection and Deprotection Strategies Relevant to Methoxymethyl Ethers

In the synthesis of complex molecules like 1-(4-(methoxymethyl)pyridin-2-yl)ethanone, the use of protecting groups is often essential to mask the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. masterorganicchemistry.com The methoxymethyl (MOM) ether is a common choice for protecting alcohols due to its relative stability under a range of conditions. adichemistry.comnih.gov However, the true power of a protecting group is realized in the context of an orthogonal strategy, where multiple, distinct protecting groups can be removed selectively in any desired order without affecting the others. rsc.org

The MOM group is an acetal (B89532), making it labile to acidic conditions which are often used for its removal. adichemistry.com This sensitivity to acid forms the basis of many of its deprotection protocols. However, for a strategy to be truly orthogonal, highly selective and mild deprotection conditions are required, especially when other acid-sensitive groups are present.

Recent research has focused on developing mild and highly chemoselective methods for MOM ether cleavage. A notable advancement involves the use of a combination of a trialkylsilyl triflate (like TMSOTf or TESOTf) and 2,2′-bipyridyl. rsc.orgacs.org This system demonstrates a remarkable ability to cleave MOM ethers under mild conditions. For instance, the TMSOTf/2,2′-bipyridyl combination in acetonitrile (B52724) can effectively deprotect aromatic MOM ethers at room temperature. acs.org Interestingly, the reaction proceeds through a silyl (B83357) ether intermediate, which is then hydrolyzed to the phenol. acs.org This method's selectivity allows for the deprotection of aromatic MOM ethers in the presence of aliphatic ones, showcasing its utility in orthogonal schemes. acs.org

Another approach to selective deprotection utilizes zinc bromide (ZnBr2) in conjunction with a soft nucleophile like n-propanethiol (n-PrSH). This reagent combination can rapidly and efficiently cleave MOM ethers from primary, secondary, and even sterically hindered tertiary alcohols in under ten minutes with high yields, while leaving other common protecting groups such as benzyl (B1604629) (Bn), tert-butyldiphenylsilyl (TBDPS), and acetate (B1210297) (Ac) intact. researchgate.net

The stability and cleavage conditions for MOM ethers in comparison to other common alcohol protecting groups are summarized in the table below, highlighting the possibilities for orthogonal strategies.

| Protecting Group | Abbreviation | Common Protection Reagent | Cleavage Conditions | Stability Profile |

| Methoxymethyl Ether | MOM | CH₃OCH₂Cl (MOM-Cl), DIPEA adichemistry.comwikipedia.org | Acidic (e.g., HCl in MeOH), Lewis Acids (e.g., TMSOTf/2,2'-bipyridyl, ZnBr₂) rsc.orgacs.orgresearchgate.netwikipedia.org | Stable to bases, nucleophiles, and many redox agents; acid-labile. adichemistry.comnih.gov |

| Silyl Ethers (e.g., TBDMS) | TBDMS | t-Bu(Me)₂SiCl, Imidazole | Fluoride ion (e.g., TBAF), Acid (e.g., AcOH) | Stable to bases, oxidants; labile to acid and fluoride. masterorganicchemistry.com |

| Benzyl Ether | Bn | Benzyl Bromide (BnBr), NaH | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid | Very stable to a wide range of conditions except for hydrogenolysis. |

| Acetate Ester | Ac | Acetic Anhydride, Pyridine | Base-catalyzed hydrolysis (e.g., K₂CO₃, MeOH), Acid | Stable to neutral/acidic conditions and some redox agents; base-labile. |

This table is generated based on general knowledge and data from multiple sources. masterorganicchemistry.comadichemistry.comnih.govrsc.orgacs.orgresearchgate.netwikipedia.org

Convergent and Divergent Synthetic Pathways to the Title Compound

The construction of the this compound framework can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages.

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. For the title compound, a plausible convergent route would involve the synthesis of a pre-functionalized pyridine ring and a separate acetyl-group donor. For example, a synthesis could commence with a suitable 4-substituted pyridine, such as (4-(hydroxymethyl)pyridin-2-yl)methanol. The primary alcohol could be selectively protected, followed by oxidation of the other alcohol to an aldehyde, and subsequent methylation of the remaining hydroxyl group. The final acetyl group could be installed via the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide) to the aldehyde, followed by oxidation of the resulting secondary alcohol to the desired ketone. This approach allows for the efficient build-up of complexity and simplifies purification by dealing with smaller, less complex intermediates in the early stages.

A divergent synthesis , in contrast, begins with a common core structure that is subsequently elaborated into a library of diverse analogues. nih.gov This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For the title compound, a divergent strategy could start from a common intermediate like 2-acetyl-4-methylpyridine. scielo.br The methyl group at the 4-position serves as a handle for various transformations. For instance, radical halogenation followed by nucleophilic substitution could introduce the methoxymethyl group. Alternatively, a divergent approach could stem from chalcones to produce a wide array of substituted pyridin-2(1H)-ones, which can be further functionalized. rsc.org A general scheme for a divergent synthesis starting from a common pyridine intermediate is outlined below.

| Starting Material | Reagents/Conditions | Intermediate | Reagents/Conditions | Product |

| 2-Acetyl-4-methylpyridine | 1. NBS, AIBN (Radical Bromination) | 2-Acetyl-4-(bromomethyl)pyridine | NaOMe, MeOH | This compound |

| 2. Various Nucleophiles (e.g., NaOR, NaSR, N₃⁻) | Library of 4-substituted-2-acetylpyridines |

This table illustrates a potential divergent synthetic route. scielo.brrsc.org

This strategy allows for the rapid generation of analogues where the methoxymethyl group is replaced by other functionalities, enabling exploration of the chemical space around the core structure. rsc.orgresearchgate.net

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in The synthesis of pyridine derivatives, including the title compound, can benefit significantly from the adoption of these principles. nih.govresearchgate.net Traditional methods often rely on hazardous reagents and volatile organic solvents. rasayanjournal.co.in Modern sustainable approaches seek to mitigate these issues through several key strategies.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov For the synthesis of substituted pyridines, multicomponent reactions conducted under microwave irradiation can be particularly efficient. nih.gov

The use of greener solvents like water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces waste and environmental impact. researchgate.netijpsonline.com One-pot multicomponent reactions (MCRs) are inherently more sustainable as they reduce the number of synthetic steps and purification procedures, saving time, energy, and materials. rasayanjournal.co.in

Catalysis is a fundamental pillar of green chemistry. The use of efficient and recyclable catalysts can replace stoichiometric reagents, minimizing waste. For pyridine synthesis, various green catalysts, including solid-supported catalysts and biocatalysts, are being explored. researchgate.net

A comparison between conventional and green synthetic approaches for pyridine synthesis highlights the advantages of sustainable methods.

| Feature | Conventional Method | Green Approach |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication rasayanjournal.co.inresearchgate.netnih.gov |

| Solvents | Often hazardous organic solvents (e.g., DMF, Chloroform) | Water, Ethanol, Ionic Liquids, Solvent-free rasayanjournal.co.inresearchgate.net |

| Reaction Time | Often hours to days | Minutes to a few hours nih.gov |

| Yield | Variable, often moderate | Generally higher nih.gov |

| Strategy | Multi-step, purification at each stage | One-pot, multicomponent reactions rasayanjournal.co.inresearchgate.net |

| Byproducts | Often significant | Minimized waste generation rasayanjournal.co.in |

This table is compiled from findings reported in green chemistry reviews on heterocyclic synthesis. rasayanjournal.co.inresearchgate.netnih.gov

By integrating these green chemistry principles into the synthetic planning for this compound, chemists can develop pathways that are not only efficient and high-yielding but also environmentally responsible.

Reaction Chemistry and Transformations of 1 4 Methoxymethyl Pyridin 2 Yl Ethanone

Reactivity of the Pyridyl Nitrogen Atom

The nitrogen atom within the pyridine (B92270) ring of 1-(4-(methoxymethyl)pyridin-2-yl)ethanone retains its characteristic nucleophilic and basic properties, enabling a range of chemical transformations.

Quaternization and N-Oxidation Reactions

The lone pair of electrons on the pyridyl nitrogen atom makes it susceptible to electrophilic attack, leading to quaternization and N-oxidation reactions.

Quaternization: This involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a pyridinium (B92312) salt. This transformation introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the ring, making it more electron-deficient. This increased electrophilicity can, in turn, influence the reactivity of the substituents.

N-Oxidation: The pyridyl nitrogen can be oxidized to an N-oxide by treatment with oxidizing agents like hydrogen peroxide or peroxy acids. This reaction results in the formation of this compound N-oxide. The N-oxide functional group can then be utilized in further synthetic modifications. For instance, N-oxides of related pyridine compounds, such as 4-methoxypyridine (B45360) N-oxide and 4-acetylpyridine (B144475) N-oxide, are known intermediates in organic synthesis. nih.govalfa-chemistry.comsigmaaldrich.com

| Reaction Type | Reagent Example | Product Type |

| Quaternization | Methyl Iodide | N-methyl-2-acetyl-4-(methoxymethyl)pyridinium iodide |

| N-Oxidation | Hydrogen Peroxide | This compound N-oxide |

Coordination Behavior with Metal Centers

The pyridyl nitrogen of this compound is a soft donor site, making it an effective ligand for a variety of metal ions. It can coordinate to metal centers to form stable metal complexes. The coordination can occur in a monodentate fashion through the pyridyl nitrogen or, more commonly, in a bidentate manner where both the pyridyl nitrogen and the oxygen atom of the ethanone (B97240) moiety participate in binding to the metal center, forming a stable five-membered chelate ring.

This chelation is a common feature observed in the coordination chemistry of 2-acetylpyridine (B122185) and its derivatives. researchgate.net The resulting metal complexes have applications in catalysis and materials science. The formation of coordination polymers is also possible, where the bifunctional nature of the ligand can lead to the construction of extended one-, two-, or three-dimensional networks. rsc.orgnih.govrsc.org The specific geometry and properties of the resulting metal complexes are influenced by the nature of the metal ion, the counter-ion, and the reaction conditions. psu.eduscispace.comwikipedia.org

Transformations Involving the Ethanone Moiety

The ethanone group is a key site for a wide array of chemical transformations, allowing for significant structural modifications of the parent molecule.

Carbonyl Reactivity: Condensation and Addition Reactions

The carbonyl group of the ethanone moiety exhibits typical electrophilic character, making it a target for nucleophilic attack. This reactivity is the basis for various condensation and addition reactions.

Condensation Reactions: In the presence of a base or acid catalyst, the α-methyl group of the ethanone can be deprotonated to form an enolate. This enolate can then participate in condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, to form α,β-unsaturated ketones. Similarly, Claisen-Schmidt condensation with aromatic aldehydes can yield chalcone-like structures. These types of reactions are fundamental in building more complex molecular architectures. tutorchase.com

Addition Reactions: The carbonyl carbon can be attacked by a range of nucleophiles. For example, Grignard reagents or organolithium compounds can add to the carbonyl group to yield tertiary alcohols after acidic workup.

Reductions and Oxidations at the Ketone Functionality

The oxidation state of the ethanone group can be readily altered through reduction and oxidation reactions.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(1-(4-(methoxymethyl)pyridin-2-yl)ethoxy)methane, using various reducing agents. Mild reducing agents like sodium borohydride (B1222165) are typically sufficient for this transformation, leaving other functional groups intact.

Oxidation: While less common, the ethanone moiety can be subjected to oxidation. Strong oxidizing agents under harsh conditions could potentially cleave the acetyl group to form a carboxylic acid, 4-(methoxymethyl)pyridine-2-carboxylic acid. However, such reactions would require careful control to avoid over-oxidation or degradation of the pyridine ring.

Derivatization to Oximes and Hydrazones and Subsequent Transformations

The carbonyl group readily reacts with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These derivatives are not only useful for characterization but also serve as versatile intermediates for further synthetic transformations. ijprajournal.comnih.gov

Oxime Formation: The reaction with hydroxylamine hydrochloride, typically in the presence of a base like pyridine, yields this compound oxime. nih.govorgsyn.orgresearchgate.net The resulting oximes can exist as E/Z isomers and are valuable precursors for various heterocyclic systems. orgsyn.org For instance, under the influence of a copper catalyst, oxime acetates can undergo condensation with α,β-unsaturated aldehydes to form substituted pyridines. acs.org

Hydrazone Formation: Condensation with hydrazine or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. nih.govtandfonline.comresearchgate.netresearchgate.net These hydrazide-hydrazone derivatives are known to undergo a variety of cyclization reactions to generate a diverse range of heterocyclic compounds, such as pyrazoles, triazines, and oxadiazoles, depending on the specific reagents and reaction conditions employed. chempap.orgmdpi.comresearchgate.net

| Derivative | Reagent | Key Subsequent Reactions |

| Oxime | Hydroxylamine (NH₂OH) | Beckmann rearrangement, synthesis of heterocycles. orgsyn.org |

| Hydrazone | Hydrazine (N₂H₄) | Fischer indole (B1671886) synthesis, Wolff-Kishner reduction, synthesis of pyrazoles. chempap.org |

| Phenylhydrazone | Phenylhydrazine | Fischer indole synthesis. |

Chemical Modifications of the Methoxymethyl Ether

The methoxymethyl (MOM) ether located at the 4-position of the pyridine ring represents a key area for chemical manipulation. The ether linkage is susceptible to cleavage, and the wider methoxy-pyridine system can undergo selective functionalization.

The methoxymethyl ether in this compound can be cleaved to yield a hydroxymethyl group. This is a crucial step in the synthesis of various derivatives. For example, treating the compound with an appropriate reagent can produce (4-(hydroxymethyl)pyridin-2-yl)ethanone. This alcohol can then be further modified. The cleavage of MOM ethers is a well-established procedure in organic synthesis and can be achieved using various Lewis and Brønsted acids. wikipedia.orgresearchgate.net Methods using reagents like zinc bromide and n-propylthiol have been shown to be rapid and efficient for the deprotection of MOM ethers. researchgate.net

A notable application of this cleavage is in the creation of novel compounds for biological evaluation. In a synthesis starting from a pyridyl-alcohol where the ketone is protected as a cyclic acetal (B89532), alkylation of the alcohol followed by hydrolysis of the acetal yields derivatives of 1-(4-(alkoxymethyl)pyridin-2-yl)ethanone. researchgate.netresearchgate.net This highlights a synthetic route where the core structure is built up prior to the final deprotection step.

| Starting Material | Reagent/Conditions | Product | Reference |

| This compound | Acid or Lewis Acid | (4-(Hydroxymethyl)pyridin-2-yl)ethanone | wikipedia.orgresearchgate.net |

| Phenolic methoxymethyl ethers | Bismuth trichloride (B1173362) in acetonitrile (B52724)/water | Phenolic compounds | researchgate.net |

| MOM ethers of alcohols/phenols | ZnBr2 and n-PrSH | Corresponding alcohols/phenols | researchgate.net |

| 2-(2-methyl-1,3-dioxolan-2-yl)-4-(hydroxymethyl)pyridine | Hexyl bromide, NaH | 4-[(hexyloxy)methyl]-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | researchgate.netresearchgate.net |

This table illustrates general and specific pathways for the cleavage and derivatization related to the methoxymethyl group.

The pyridine ring within this compound is an electron-deficient system, which dictates its reactivity with nucleophilic and electrophilic agents. The substituents—the acetyl group at the 2-position and the methoxymethyl group at the 4-position—direct the regioselectivity of any subsequent functionalization. The functionalization of substituted pyridines is a topic of significant research, with various methods developed to control the position of new substituents. rsc.orgbenthamdirect.comeurekaselect.com

Strategies for regioselective functionalization often rely on the electronic nature of the pyridine ring and its substituents. For instance, methods have been developed for the C4-functionalization of pyridines by converting them into heterocyclic phosphonium (B103445) salts, which can then be transformed into other functional groups like ethers. acs.org In the case of 3,4-pyridynes, proximal substituents can influence the regioselectivity of nucleophilic additions and cycloadditions. nih.gov While these examples don't use this compound directly, they illustrate the principles that would govern its regioselective reactions.

| Reaction Type | General Method | Outcome | Potential Application |

| C-H Functionalization | Conversion to phosphonium salts | Selective C4-functionalization | Introduction of C-O, C-S, C-N, and C-C bonds acs.org |

| Nucleophilic Addition | Generation of pyridyne intermediates | Controlled regioselectivity based on directing groups nih.gov | Synthesis of di- and tri-substituted pyridines nih.gov |

| Bromine-Magnesium Exchange | Use of a tosyloxy substituent at C2 | Highly regioselective functionalization at C3 rsc.org | Synthesis of pyrazolo[3,4-b]pyridines rsc.org |

This table outlines general strategies for the regioselective functionalization of pyridine rings, which could be applicable to this compound.

Investigations into Rearrangement Reactions and Domino Processes

The structure of this compound, with its ketone and substituted pyridine functionalities, makes it a potential substrate for rearrangement reactions and domino (or cascade) processes. slideshare.netbyjus.comnumberanalytics.com Domino reactions are highly desirable as they minimize the isolation of intermediates and increase reaction throughput. nih.gov

While specific documented examples of rearrangement or domino reactions starting directly from this compound are not prevalent in the reviewed literature, its derivatives could readily participate in such transformations. For example, the ketone group could be converted into an oxime, which could then undergo a Beckmann rearrangement to form an amide. byjus.comlibretexts.org The ketone can also be a handle for domino reactions involving α-functionalization. nih.gov

A hypothetical domino process could involve an initial reaction at the ketone, such as an α-halogenation, followed by an intramolecular cyclization involving the pyridine nitrogen or the methoxymethyl side chain. The development of such a process would require careful tuning of the reaction conditions to orchestrate the sequence of bond-forming events. Domino processes involving dehydration followed by an intermolecular ketone-ene reaction have been demonstrated with other ketones and could be conceptually applied to derivatives of the title compound. nih.govrsc.org

| Reaction Type | Key Intermediate/Substrate | Transformation | Reference |

| Beckmann Rearrangement | Oxime derivative | Ketone to Amide | byjus.comlibretexts.org |

| Favorskii Rearrangement | α-Halo ketone derivative | Ketone to Ester (with alkoxide) | libretexts.org |

| Domino Dehydration/Ene Reaction | Alcohol precursor to alkene and a ketone | Formation of a new C-C bond and a hydroxyl group | nih.govrsc.org |

| Domino-Coupling-Isomerization-Condensation | Pyrrole derivatives and propargyl alcohols | Synthesis of pyrrolo[1,2-b]pyridazines | mdpi.com |

This table presents examples of rearrangement and domino reactions that could potentially be applied to derivatives of this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts, providing unequivocal evidence for the compound's constitution.

In the ¹H NMR spectrum, the protons of the methyl ketone group exhibit a characteristic signal. For a related compound, 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone, this signal appears at δ = 2.73 ppm, indicating a significant deshielding effect due to the adjacent carbonyl group. mdpi.com The ¹³C NMR spectrum of this analogue confirms the presence of the ketone function with a peak at 200.0 ppm. mdpi.com

For detailed structural assignment, advanced 2D NMR techniques are indispensable.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

A combination of 2D NMR experiments is crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. rsc.orgyoutube.comslideshare.net For this compound, COSY would show correlations between the protons on the pyridine (B92270) ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. rsc.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). rsc.orgyoutube.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methyl protons of the acetyl group and the carbonyl carbon, as well as with the C2 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. rsc.orgyoutube.com This information is vital for determining the three-dimensional conformation of the molecule.

The interpretation of these 2D NMR spectra provides a complete and unambiguous assignment of the molecular structure. researchgate.net

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) can be employed to monitor the progress of reactions involving this compound. By integrating the signals of specific protons in the reactant and product, one can determine their relative concentrations over time, providing valuable kinetic data for reaction optimization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. rsc.orgnfdi4chem.denfdi4chem.de This technique provides a highly accurate mass measurement, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the molecular formula. nih.gov The ability to perform retrospective data analysis is a key advantage of HRMS. nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. Under ionization, the molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the connectivity of the atoms.

Hyphenated Chromatographic-Spectrometric Techniques (e.g., HPLC-NMR, GC-MS) for Complex Mixture Analysis

For the analysis of complex mixtures containing this compound, hyphenated techniques that couple a separation method with a spectroscopic detector are invaluable.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates volatile compounds in a mixture before they are introduced into the mass spectrometer for detection and identification. nih.gov

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This method is suitable for the separation and analysis of less volatile or thermally labile compounds. nih.gov The use of techniques like atmospheric pressure chemical ionization (APCI) allows for the ionization of the target molecule to determine its molecular weight. nih.gov

These hyphenated techniques are essential for identifying and quantifying the compound in reaction mixtures or biological samples. lcms.cz

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes. biointerfaceresearch.comcore.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C=O stretching of the ketone group. For a similar compound, 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone, this band is observed at 1697 cm⁻¹. mdpi.com Other expected vibrations include C-H stretching and bending modes for the methyl and methoxymethyl groups, as well as characteristic vibrations for the pyridine ring. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyridine ring breathing mode is often a strong band in the Raman spectrum. researchgate.net The vibrational assignments can be aided by computational methods like Density Functional Theory (DFT). biointerfaceresearch.comresearchgate.net

Table 1: Key Spectroscopic Data for the Structural Elucidation of this compound and Related Compounds

| Technique | Observed Feature | Interpretation | Reference |

| ¹³C NMR | Signal at ~200.0 ppm | Carbonyl carbon of the ketone | mdpi.com |

| ¹H NMR | Signal at ~2.73 ppm | Protons of the methyl ketone | mdpi.com |

| IR Spectroscopy | Absorption at ~1697 cm⁻¹ | C=O stretching of the ketone | mdpi.com |

| HRMS | High-accuracy mass measurement | Determination of elemental composition | rsc.orgnih.gov |

| Raman Spectroscopy | Strong band for ring breathing | Characteristic of the pyridine ring | researchgate.net |

X-ray Diffraction Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

Furthermore, X-ray crystallography reveals how the molecules pack in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or π-π stacking, which can influence the physical properties of the compound. researchgate.net Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the bulk material. mdpi.com

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Stereochemical Studies of Chiral Derivatives

While this compound itself is achiral, the introduction of a chiral center in its derivatives necessitates the use of chiroptical techniques to determine their absolute configuration. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive method for such stereochemical assignments.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum displays the difference in absorbance (ΔA = AL - AR) as a function of wavelength. The resulting spectrum is characterized by positive or negative bands, known as Cotton effects, which are unique to a specific enantiomer.

Theoretical Application to Chiral Derivatives:

Should a chiral center be introduced into a derivative of this compound, for instance, through asymmetric reduction of the ketone or substitution with a chiral moiety, CD spectroscopy would be invaluable for:

Distinguishing between enantiomers: Enantiomers of a chiral derivative would produce mirror-image CD spectra.

Determining absolute configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory - TD-DFT), the absolute configuration (R or S) of the chiral center can be assigned.

Conformational analysis: The sign and intensity of Cotton effects are highly sensitive to the conformation of the molecule. CD spectroscopy can, therefore, provide insights into the preferred solution-state conformation of chiral derivatives.

The pyridine ring and the carbonyl group in these derivatives act as chromophores. The electronic transitions associated with these chromophores, when perturbed by a chiral environment, give rise to the observed CD signals. For example, the n→π* transition of the carbonyl group and the π→π* transitions of the pyridine ring are expected to be key reporters of the stereochemistry.

While specific experimental data for chiral derivatives of this compound is not yet available in the literature, studies on other chiral pyridine-containing compounds have successfully utilized CD spectroscopy for stereochemical elucidation. These studies serve as a methodological precedent for future investigations into chiral derivatives of the title compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical elemental composition calculated from the proposed molecular formula to validate the empirical formula and assess the purity of the synthesized compound.

For this compound, the molecular formula is C₉H₁₁NO₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Weight (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 65.44 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.71 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.48 |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.37 |

| Total | 165.192 | 100.00 |

Experimental determination of the elemental composition is typically performed using a CHN analyzer. A weighed sample of the compound is combusted in a stream of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantitatively measured. The mass percentages of carbon, hydrogen, and nitrogen in the sample are then calculated.

Hypothetical Experimental Data vs. Theoretical Values:

In a typical experimental report, the results would be presented as follows:

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for C₉H₁₁NO₂

| Element | Theoretical Mass % | Hypothetical Found Mass % |

| Carbon (C) | 65.44 | 65.41 |

| Hydrogen (H) | 6.71 | 6.75 |

| Nitrogen (N) | 8.48 | 8.45 |

A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the proposed empirical formula and indicates a high degree of sample purity. While specific published experimental elemental analysis data for this compound is not currently available, this technique remains an indispensable part of its synthesis and characterization workflow.

Computational Investigations and Theoretical Chemistry of 1 4 Methoxymethyl Pyridin 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecular systems. For 1-(4-(methoxymethyl)pyridin-2-yl)ethanone, these methods can predict its stable conformations, charge distribution, and inherent reactivity.

Density Functional Theory (DFT) Studies on Conformational Analysis

The conformational space of this compound is determined by the rotational freedom around its single bonds. DFT calculations can be employed to identify the most stable conformers by optimizing the geometry and calculating the corresponding energies. While specific studies on this exact molecule are not prevalent in the literature, the methodology is well-established for similar compounds nih.govdntb.gov.uaresearchgate.net. The relative energies of different conformers, arising from the orientation of the methoxymethyl and acetyl groups, would be calculated to determine the ground state geometry.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. This analysis provides a qualitative picture of the molecule's reactivity malayajournal.orgnih.gov.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of the HOMO and LUMO of this compound would be calculated using DFT. The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are key indicators of the molecule's reactivity malayajournal.orgimperial.ac.uk. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical stability.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time nih.gov. MD simulations would reveal the conformational flexibility of the molecule by exploring the potential energy surface and identifying accessible conformations and the transitions between them. Furthermore, by including solvent molecules in the simulation, the influence of the environment on the conformational preferences and dynamics of the compound can be investigated rsc.orgrsc.org.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide predictions for:

¹H and ¹³C NMR Spectra: Chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectra: Vibrational frequencies can be computed to help assign the absorption bands observed in experimental IR spectra. For instance, the characteristic stretching frequency of the carbonyl group can be predicted.

UV-Vis Spectra: The electronic transitions responsible for UV-Vis absorption can be calculated to predict the absorption maxima.

These in silico predictions are valuable for characterizing the molecule and can guide the analysis of experimental spectroscopic data nih.govnih.govmdpi.com.

Reaction Mechanism Elucidation through Computational Transition State Modeling and Energy Profiles

Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, computational modeling can be used to:

Identify Transition States: The structures of transition states along a reaction pathway can be located and characterized.

Calculate Activation Energies: The energy barriers for different reaction steps can be calculated to determine the reaction kinetics.

Construct Reaction Energy Profiles: The potential energy surface of a reaction can be mapped out, providing a detailed understanding of the reaction mechanism.

This information is crucial for understanding the reactivity of the compound and for designing new synthetic routes.

Coordination Chemistry and Catalytic Applications of Derivatives

Design and Synthesis of Metal Complexes Featuring 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone as a Ligand

The creation of metal complexes for catalytic applications begins with the strategic design of the ligand, followed by its synthesis and complexation with a suitable metal ion. The unique structural features of this compound make it an intriguing candidate for developing novel catalysts.

Pyridyl ketones, such as 2-acetylpyridine (B122185) and its derivatives, are valued in ligand design for their ability to act as chelating agents, binding to a metal center through multiple donor atoms to form a stable ring structure. The design principles for these ligands are rooted in their versatile coordination behavior.

Coordination Modes: The pyridine (B92270) nitrogen atom and the carbonyl oxygen atom are the primary coordination sites. However, the ketone group can be readily condensed with amines or hydrazones to form Schiff base ligands. acs.orgresearchgate.net In these derivatives, the imine nitrogen provides an additional coordination site, allowing the ligand to act as a bidentate (N,N) or tridentate (N,N,O) chelator. acs.orgtmmagcat.rs This versatility enables the formation of complexes with varied geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion and reaction conditions. acs.orgnih.gov

Electronic and Steric Tuning: Substituents on the pyridine ring can significantly alter the ligand's properties. Electron-donating groups, like the methoxymethyl group in this compound, can increase the electron density on the pyridine nitrogen, enhancing its ability to donate to a metal center and forming more stable complexes. The steric profile of the ligand can also be adjusted to control the accessibility of the metal's active site, which in turn influences the selectivity of the catalytic reaction. nih.gov

Reactivity of the Carbonyl Group: A key feature of pyridyl ketones is the reactivity of the carbonyl carbon. In the presence of metal ions and nucleophiles like water or alcohols, the carbonyl group can be attacked to form gem-diol or hemiacetal derivatives. researchgate.net This transformation alters the coordination mode and can lead to the formation of polynuclear clusters or coordination polymers. researchgate.net

The synthesis of ligands in this family, such as the closely related 1-{4-[(hexyloxy)methyl]pyridin-2-yl}ethanone, has been achieved through a two-step process starting from a pyridyl-alcohol precursor where the ketone is protected as a cyclic acetal (B89532). mdpi.comresearchgate.net Subsequent alkylation of the alcohol and hydrolysis of the acetal yields the final pyridyl ketone ligand. mdpi.comresearchgate.net Metal complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, sometimes under reflux conditions. acs.orgsid.ir

| Analytical Method | Information Obtained | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Confirms coordination by showing shifts in the vibrational frequencies of key functional groups, such as the C=O (ketone) or C=N (imine) bonds, upon binding to the metal center. | acs.orgnih.govnih.gov |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry (e.g., octahedral vs. tetrahedral). | acs.orgtmmagcat.rsnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to confirm the structure of the ligand and its integrity within the complex in solution. | nih.govias.ac.in |

| X-ray Crystallography | Offers definitive proof of the solid-state molecular structure, providing precise bond lengths, bond angles, and the coordination geometry around the metal ion. | tmmagcat.rsacs.orgresearchgate.net |

| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, confirming its empirical formula and stoichiometry. | researchgate.netnih.gov |

| Molar Conductivity Measurements | Indicates whether the complex is an electrolyte or non-electrolyte in solution, helping to distinguish between coordinated and counter-ions. | acs.orgresearchgate.net |

| Magnetic Susceptibility | Measures the magnetic properties of the complex, which helps to determine the oxidation state and spin state of the central metal ion. | acs.orgresearchgate.netnih.gov |

| Thermal Gravimetric Analysis (TGA) | Evaluates the thermal stability of the complex and can provide information about the presence of solvent molecules in the crystal lattice. | researchgate.net |

Exploration of Catalytic Activity in Organic Transformations

Metal complexes derived from pyridyl ketone ligands are frequently explored as catalysts. Their activity stems from the ability of the central metal ion to cycle through different oxidation states, facilitating substrate activation and transformation. fiveable.me These catalysts can operate in either homogeneous or heterogeneous systems.

In homogeneous catalysis, the catalyst is dissolved in the same phase as the reactants, leading to high activity and selectivity due to the well-defined nature of the active sites. fiveable.me While catalytic studies specifically employing this compound are not extensively documented, the broader class of pyridyl ketone and pyridyl-imine complexes has demonstrated significant efficacy in several key reactions.

Transfer Hydrogenation of Ketones: Ruthenium complexes bearing pyridine-based ligands are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. researchgate.netmdpi.com The reaction typically uses a hydrogen donor like 2-propanol. The efficiency of these catalysts is influenced by both the chiral ligand and auxiliary ligands attached to the metal center. mdpi.com

Carbon-Carbon Cross-Coupling Reactions: Palladium complexes are renowned for their ability to catalyze C-C bond formation. Complexes prepared with di(2-pyridyl) ketone ligands have been shown to be efficient catalysts for the Heck reaction, coupling aryl halides with alkenes. acs.org Furthermore, palladium complexes with tailored pyridyl-imine ligands have achieved high turnover frequencies in the α-arylation of ketones. nih.gov

| Substrate (Aryl Ketone) | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|

| Acetophenone | >99 | 94 |

| 4'-Methylacetophenone | >99 | 95 |

| 4'-Methoxyacetophenone | >99 | 96 |

| 4'-Chloroacetophenone | >99 | 96 |

| 2'-Methylacetophenone | 96 | 92 |

A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture. fiveable.me To overcome this, catalysts can be immobilized on a solid support, creating a heterogeneous system that allows for easy recovery and recycling. Pyridine-based complexes have been successfully supported on materials like silica gel or polymers. For instance, a heterogeneous platinum catalyst with tridentate pyridine Schiff base ligands supported on silica gel has been reported for hydrosilylation reactions. researchgate.net This approach combines the high activity of molecular catalysts with the practical advantages of heterogeneous systems.

Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

Understanding the mechanism by which a catalyst operates is crucial for optimizing its performance and designing new, more efficient systems. Mechanistic studies of reactions catalyzed by metal-pyridine complexes have revealed sophisticated pathways where the ligand plays an active role.

One key concept that has emerged is metal-ligand cooperation (MLC) . mdpi.com In these systems, the ligand is not merely a spectator that tunes the metal's steric and electronic properties. Instead, it actively participates in substrate activation and bond-breaking/forming steps. mdpi.com For example, some pincer-type pyridine ligands can undergo reversible dearomatization-aromatization, a process that allows the ligand to accept and release protons, facilitating the heterolytic cleavage of small molecules like H₂. mdpi.com

Detailed mechanistic studies, often combining kinetic experiments with spectroscopic and computational methods, can identify crucial catalytic intermediates and turnover-limiting steps. For instance, investigations into pyridine(diimine) iron-catalyzed C-H borylation identified specific iron borohydride (B1222165) and iron furyl complexes as intermediates. nih.gov These studies also uncovered catalyst deactivation pathways, such as the formation of inactive dimers, providing valuable information for improving catalyst stability and longevity. nih.gov In the realm of photoredox catalysis, mechanistic investigations focus on tracking the quantum yield of reactions and identifying the key single-electron transfer (SET) steps involving the excited state of the photocatalyst. aip.org

Structure-Activity Relationships in Catalytic Performance

The catalytic performance of metal complexes derived from pyridinyl-ethanone ligands is intricately linked to the electronic and steric properties of the substituents on the pyridine ring. Modifications to the ligand structure, such as the introduction of a methoxymethyl group at the 4-position, can significantly alter the catalytic activity, selectivity, and stability of the resulting metal complexes. The relationship between the ligand's structure and the complex's catalytic efficacy is a cornerstone of catalyst design.

Electronic Effects of Pyridine Ring Substituents

The electronic nature of substituents on the pyridine ring plays a pivotal role in modulating the catalytic activity of the corresponding metal complexes. The substituent at the 4-position of the pyridine ring can directly influence the electron density at the nitrogen atom, which in turn affects the strength of the metal-ligand bond and the electronic properties of the metal center.

Research on Pd(II) complexes with various substituted pyridine ligands has demonstrated a correlation between the ligand's basicity (pK_a) and the catalytic efficiency in reactions like the conversion of nitrobenzene to ethyl N-phenylcarbamate. nih.govacs.org Generally, an increase in the basicity of the pyridine ligand, resulting from electron-donating groups, leads to enhanced catalytic activity. nih.govacs.org The methoxymethyl group (-CH₂OCH₃) at the 4-position of this compound is considered to be an electron-donating group. This property is expected to increase the electron density on the pyridine nitrogen, thereby enhancing its ability to coordinate with a metal center. This stronger coordination can, in turn, influence the redox potential of the metal and its reactivity in catalytic cycles.

A study on iron-pyridinophane complexes with different substituents at the 4-position of the pyridine ring showed that such substitutions provide a regulatory handle on the electronic properties of the metal center. rsc.org This regulation of the metal's electronic state directly correlated with the catalytic activity of the iron complexes in C-C coupling reactions. rsc.org This principle suggests that the methoxymethyl group in derivatives of this compound would likewise modulate the electronic environment of a coordinated metal, thereby tuning its catalytic performance.

Steric Hindrance and Ligand Architecture

Beyond electronic effects, the steric profile of the ligand is also a critical determinant of catalytic performance. While substituents at the 3- or 4-position of the pyridine ring generally have a minimal steric impact on the coordination sphere of the metal, bulky groups can influence the approach of substrates to the catalytic center. nih.govacs.org The methoxymethyl group is not exceptionally bulky and is therefore not expected to introduce significant steric hindrance.

The broader architecture of the ligand, including the ethanone (B97240) moiety, is crucial for creating a specific coordination environment around the metal ion. For instance, 2-acetylpyridine thiosemicarbazones can act as tridentate ligands, binding through the sulfur and two nitrogen atoms, forming stable cobalt(III) complexes. uky.edu Similarly, 2-acetylpyridine-α-naphthoxyacetylhydrazone can act as a neutral or mono-negative chelating agent, leading to the formation of octahedral or square planar complexes with various metal ions like Mn(II), Co(II), Ni(II), and Cu(II). nih.gov

Impact on Catalytic Reactions

The structural modifications of pyridinyl-ethanone derivatives can impact their efficacy in a range of catalytic reactions. For instance, Pd(II) complexes of substituted pyridines have been effectively used as catalysts in Suzuki–Miyaura and Heck cross-coupling reactions. acs.org The yield in these reactions can be influenced by the nature of the substituent on the pyridine ring.

The table below, compiled from data on related pyridinyl compounds, illustrates how ligand modification can affect catalytic outcomes in different reactions.

| Catalyst Precursor/Ligand | Metal Center | Reaction Type | Product Yield | Reference |

| [Pd(4-Me-py)₂Cl₂] | Pd(II) | Nitrobenzene Carbonylation | High | nih.govacs.org |

| [Pd(3,5-di-Me-py)₂Cl₂] | Pd(II) | Nitrobenzene Carbonylation | High | nih.govacs.org |

| Fe(L) (L = 4-substituted pyridinophane) | Fe(II) | C-C Coupling | 32-58% | rsc.org |

| Cr(III) with 4-acetylpyridine (B144475) & dipicolinate | Cr(III) | 2-chloro-2-propen-1-ol oligomerization | High Activity | mdpi.com |

| Co(II) with 4-acetylpyridine & nitrilotriacetate | Co(II) | 2-propen-1-ol oligomerization | High Activity | mdpi.com |

This table is illustrative and based on data for structurally related compounds to demonstrate the principle of structure-activity relationships.

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The utility of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone as a precursor for the synthesis of complex heterocyclic systems is well-documented. Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to novel heterocyclic scaffolds is of paramount importance. This section will explore the specific applications of this compound in the construction of fused pyridine (B92270) derivatives and other nitrogen-containing heterocycles.

Fused pyridine derivatives are a class of compounds where a pyridine ring is fused to one or more other rings, creating a polycyclic system. These structures are often found in natural products and pharmacologically active molecules. This compound serves as an excellent starting material for the synthesis of such compounds. For example, through a series of reactions involving cyclization and condensation, the pyridine ring of the starting material can be annulated with other rings to form complex fused systems.

The presence of the acetyl group is particularly advantageous, as it can readily participate in reactions that initiate the formation of a new ring. For instance, it can be transformed into an enolate, which can then react with a suitable dielectrophile to construct a new carbocyclic or heterocyclic ring fused to the original pyridine core. The methoxymethyl group, in turn, can be used to further functionalize the resulting fused system, or it can be strategically employed to direct the regioselectivity of the cyclization reactions.

The synthesis of quinolines, a class of nitrogen heterocycles with a wide range of biological activities, can be achieved using this compound as a key building block. mdpi.comresearchgate.net The Vilsmeier-Haack reaction, for example, can be employed to synthesize 2-chlorosubstituted quinoline-3-carbaldehydes, which are versatile intermediates for the synthesis of various quinoline (B57606) derivatives. nih.gov The synthesis of quinolin-4-ones is another area where this compound finds application. mdpi.com

Furthermore, this compound can be utilized in the synthesis of other nitrogen heterocycles, such as 1,2,4-triazines. nih.gov By coupling the pyridine-containing scaffold with other heterocyclic systems, novel hybrid molecules with potentially enhanced biological activities can be generated. nih.gov The ability to construct such diverse heterocyclic systems highlights the importance of this compound as a versatile synthetic intermediate.

Building Block for Polyfunctionalized Organic Molecules

This compound is not only a precursor for heterocyclic systems but also a valuable building block for the synthesis of polyfunctionalized organic molecules. rsc.org The term "polyfunctionalized" refers to molecules that contain multiple functional groups, each of which can be selectively manipulated to create a diverse range of derivatives. The presence of the acetyl, methoxymethyl, and pyridine functionalities within a single molecule makes this compound an ideal starting material for this purpose.

The acetyl group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions, to introduce new functional groups. evitachem.com The methoxymethyl group can be cleaved to reveal a hydroxymethyl group, which can then be further functionalized. The pyridine ring itself can be subjected to a range of reactions, such as N-oxidation, quaternization, and metal-catalyzed cross-coupling reactions, to introduce additional substituents. This multi-faceted reactivity allows for the systematic construction of complex molecules with tailored properties.

Strategies for Diversity-Oriented Synthesis Utilizing this Compound

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a large number of structurally diverse small molecules for high-throughput screening. nih.gov this compound is an excellent scaffold for DOS due to its inherent functionality and the ease with which it can be diversified. By applying a series of parallel reactions to the starting material, a library of compounds with a wide range of structural variations can be created.

For example, the acetyl group can be reacted with a panel of different aldehydes to generate a library of chalcone (B49325) derivatives. The pyridine nitrogen can be alkylated with a variety of alkyl halides to introduce further diversity. The methoxymethyl group can be modified in a similar fashion. This combinatorial approach allows for the efficient exploration of chemical space and the identification of new molecules with desired biological or material properties.

Applications in Specialty Chemical Production

Beyond its use in academic research and drug discovery, this compound and its derivatives have potential applications in the production of specialty chemicals. google.com These are chemicals that are produced in smaller quantities than bulk chemicals but have a high value due to their specific properties and applications. For example, some of the complex heterocyclic systems that can be synthesized from this starting material may find use as organic light-emitting diode (OLED) materials, agricultural chemicals, or as catalysts in industrial processes.

The development of efficient and scalable synthetic routes to this compound and its derivatives is crucial for their successful commercialization. google.com The ability to produce these compounds in a cost-effective manner will open up new opportunities for their use in a variety of industrial applications.

Mechanistic Studies of Chemical Reactions Involving the Compound

Elucidation of Reaction Pathways and Identification of Intermediates

There is a lack of published research specifically detailing the reaction pathways for transformations involving 1-(4-(methoxymethyl)pyridin-2-yl)ethanone. Consequently, the identification of specific reaction intermediates for this compound is not documented in the scientific literature. While general intermediates like carbocations, carbanions, and radicals are common in organic reactions, their specific involvement in the reactions of this particular compound has not been experimentally verified or reported. wikipedia.org

Kinetic Studies of Key Transformations

A thorough search of scientific literature did not reveal any kinetic studies on the key transformations of this compound. Data such as reaction rates, rate constants, and activation energies, which are fundamental to understanding reaction mechanisms, have not been published for this compound.

Investigation of Electron Transfer Processes in Photochemical Reactions

There is no available information regarding the investigation of electron transfer processes in photochemical reactions involving this compound. The photochemical behavior of this compound remains an unstudied area in the available scientific literature.

Role of Steric and Electronic Effects on Reactivity and Selectivity

While the molecular structure of this compound, featuring a methoxymethyl group at the 4-position and an acetyl group at the 2-position of the pyridine (B92270) ring, suggests that both steric and electronic effects will influence its reactivity and selectivity, no specific studies have been published to quantify these effects. The interplay of the electron-withdrawing nature of the acetyl group and the potential electronic and steric influence of the methoxymethyl group has not been the subject of detailed research.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective synthetic methods for producing 1-(4-(methoxymethyl)pyridin-2-yl)ethanone and its analogs is a key area of research. Current methods often involve multiple steps, including the protection of the ketone group, alkylation, and subsequent deprotection. For instance, a known two-step synthesis starts with a pyridyl-alcohol where the ketone is protected as a cyclic acetal (B89532). mdpi.comresearchgate.net This is followed by alkylation of the alcohol and hydrolysis of the acetal to yield the final product. mdpi.comresearchgate.net

Future research aims to develop novel synthetic strategies that offer higher yields, use more environmentally friendly reagents, and reduce the number of reaction steps. This could involve exploring new catalytic systems or one-pot reactions that combine several transformations into a single, streamlined process. beilstein-journals.org The development of such methods would not only make the synthesis of this compound more economical but also more sustainable. Researchers are also investigating transition-metal-free reactions to construct pyridyl pyridone and oxydipyridine derivatives, which could offer alternative and more selective synthetic pathways. rsc.org

Exploration of New Reactivity Patterns and Chemical Transformations

Understanding the reactivity of this compound is crucial for its application as a building block in organic synthesis. The presence of the ketone and the pyridine (B92270) ring with a methoxymethyl substituent offers multiple sites for chemical modification. The carbonyl group can undergo nucleophilic attack, while the pyridine ring can be involved in various substitution reactions. evitachem.com

Future investigations will likely focus on exploring new reactivity patterns and chemical transformations of this compound. This includes its participation in multicomponent reactions, cycloadditions, and cross-coupling reactions to generate diverse molecular scaffolds. nih.gov For example, 2-acetylpyridine (B122185) derivatives are utilized in the Kröhnke synthesis of terpyridines, which have a wide range of applications. researchgate.netmdpi.com Uncovering novel reactions will expand the synthetic utility of this compound, enabling the creation of new libraries of compounds for screening in drug discovery and materials science.

Advanced Applications in Materials Science

The unique structural features of this compound and its derivatives make them promising candidates for applications in materials science. The pyridine moiety can coordinate with metal ions, suggesting potential use in the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.

Further research is needed to explore the incorporation of this compound into polymeric structures. For example, polymers containing metallocenes of Group 4 metals have shown a variety of interesting properties, including the ability to form fibers and absorb laser radiation. mdpi.com The development of new polymers incorporating this compound could lead to materials with tailored optical, electronic, or thermal properties. Investigations into its use in the synthesis of functional materials like dye-sensitized solar cells are also an emerging area of interest. frontierspecialtychemicals.com

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offer significant advantages in terms of safety, efficiency, and scalability. europa.eu The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising future direction.

Automated synthesis platforms, combined with flow chemistry, can accelerate the discovery and optimization of new reactions and molecules. nih.gov This approach allows for high-throughput screening of reaction conditions and the rapid synthesis of a large number of derivatives for structure-activity relationship studies. thieme-connect.de The development of robust flow chemistry protocols for this class of compounds would represent a significant advancement in their production and application.

Computational Design of Derivatives with Tunable Chemical Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. In silico studies can be used to predict the reactivity, stability, and potential applications of derivatives of this compound before their synthesis. nih.gov

Future research will increasingly rely on computational methods to design derivatives with tunable chemical properties. By modifying the substituents on the pyridine ring or altering the side chain, it is possible to fine-tune the electronic and steric characteristics of the molecule. This allows for the targeted design of compounds for specific applications, such as catalysts with enhanced activity or materials with desired optical properties. This computational-guided approach can significantly reduce the experimental effort required to discover new and useful molecules based on the this compound scaffold.

Q & A

Basic: What are the optimal synthetic routes for 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves functionalization of pyridine derivatives. A plausible route is the nucleophilic substitution of 2-acetylpyridine precursors with methoxymethyl groups. For example:

- Step 1: React 4-chloropyridin-2-yl ethanone with sodium methoxymethoxide under anhydrous conditions (e.g., DMF, 60–80°C).

- Step 2: Monitor reaction progress via TLC or HPLC. Yield optimization (~65–75%) requires strict control of moisture and temperature to avoid hydrolysis of the methoxymethyl group .

- Characterization: Confirm structure using -NMR (e.g., methoxymethyl protons at δ 3.3–3.5 ppm) and IR (C=O stretch ~1680 cm) .

Advanced: How does the electronic environment of the pyridine ring in this compound influence its coordination chemistry with transition metals?

Methodological Answer:

The methoxymethyl group at position 4 and the acetyl group at position 2 create distinct electronic effects:

- Electron-donating methoxymethyl: Enhances electron density at the pyridine N, facilitating coordination to Lewis acids (e.g., Cu, Ni).

- Electron-withdrawing acetyl: Stabilizes metal-ligand complexes via resonance.

- Experimental Design:

- Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands.

- Compare stability constants () with analogues lacking substituents (e.g., 2-acetylpyridine) to quantify electronic effects .

- X-ray crystallography (e.g., SHELXL ) reveals geometry distortions (e.g., octahedral vs. square planar) induced by steric/electronic factors.

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- - and -NMR: Identify substituent positions (e.g., pyridine C4 methoxymethyl: ~60–65 ppm; acetyl C=O: ~200 ppm).

- IR Spectroscopy: Detect functional groups (e.g., C-O of methoxymethyl at ~1100 cm).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks () and fragmentation patterns (e.g., loss of methoxymethyl group).

- Case Study: A related 2-acetylpyridine derivative showed distinct -NMR splitting patterns for substituents at C4, validated by 2D-COSY .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C4 position may show higher electrophilicity due to the methoxymethyl group’s electron-donating effect.

- Transition State Analysis: Simulate reaction pathways (e.g., using Gaussian or ORCA) to compare activation energies for substitution at C2 vs. C4.

- Validation: Cross-reference with experimental kinetic data (e.g., pseudo-first-order rate constants under varying pH) .

Basic: What strategies mitigate competing side reactions (e.g., oxidation or hydrolysis) during the synthesis of this compound?

Methodological Answer:

- Hydrolysis Prevention: Use anhydrous solvents (e.g., THF, DCM) and inert atmosphere (N/Ar).

- Oxidation Control: Add antioxidants (e.g., BHT) or avoid strong oxidizing agents.

- Case Study: A 2-acetylpyridine derivative showed 20% yield improvement when synthesized under Schlenk line conditions vs. open-air reflux .

Advanced: What methodologies assess the biological activity of this compound, particularly its interaction with enzymes or receptors?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Screen against target proteins (e.g., kinases) to predict binding affinities. The acetyl group may form hydrogen bonds with active-site residues.

- In Vitro Assays:

- Measure IC values for enzyme inhibition (e.g., acetylcholinesterase).